Lipophilicity vs. FIN56 Derivative
The target compound exhibits an XLogP3 of 0.8, reflecting the hydrophilic character conferred by the two free –SO₂NH₂ groups [1]. In contrast, the N,N'-dicyclohexyl-9-hydroxyimino derivative FIN56 (CAS 1083162-61-1) has an XLogP3-AA of 4.9 [2]. This 4.1 log unit difference translates to over a 12,000-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide): XLogP3-AA = 4.9 |
| Quantified Difference | ΔXLogP = 4.1 log units (target is ~12,600× less lipophilic) |
| Conditions | Computed by XLogP3 3.0 / XLogP3-AA 3.0 (PubChem release 2025.09.15) |
Why This Matters
The parent compound's low lipophilicity makes it suitable as a polar fragment-like starting point for structure-activity relationship (SAR) exploration, whereas FIN56's high lipophilicity is tuned for cellular GPX4 degradation assays; the two are not interchangeable for solubility-driven or permeability-driven applications.
- [1] PubChem Compound Summary. 9H-Fluorene-2,7-disulfonamide, CID 618459. Computed by PubChem 2.2. Accessed April 2026. View Source
- [2] PubChem Compound Summary. FIN56, CID 118986699. Computed by PubChem 2.2. Accessed April 2026. View Source
